Inupadenant

描述

This compound is an orally bioavailable immune checkpoint inhibitor and antagonist of the adenosine A2A receptor (A2AR; ADORA2A), with potential immunomodulating and antineoplastic activities. Upon administration, this compound selectively binds to and inhibits A2AR expressed on T-lymphocytes. This prevents tumor-released adenosine from interacting with the A2A receptors, thereby blocking the adenosine/A2AR-mediated inhibition of T-lymphocytes. This results in the proliferation and activation of T-lymphocytes, and stimulates a T-cell-mediated immune response against tumor cells. A2AR, a G protein-coupled receptor, is highly expressed on the cell surfaces of T-cells and, upon activation by adenosine, inhibits their proliferation and activation. Adenosine is often overproduced by cancer cells and plays a key role in immunosuppression.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

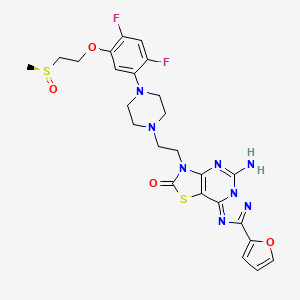

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-amino-10-[2-[4-[2,4-difluoro-5-[2-[(S)-methylsulfinyl]ethoxy]phenyl]piperazin-1-yl]ethyl]-4-(furan-2-yl)-12-thia-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraen-11-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26F2N8O4S2/c1-41(37)12-11-39-19-14-17(15(26)13-16(19)27)33-7-4-32(5-8-33)6-9-34-22-20(40-25(34)36)23-29-21(18-3-2-10-38-18)31-35(23)24(28)30-22/h2-3,10,13-14H,4-9,11-12H2,1H3,(H2,28,30)/t41-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCCLUSYHJXDEX-RWYGWLOXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCOC1=C(C=C(C(=C1)N2CCN(CC2)CCN3C4=C(C5=NC(=NN5C(=N4)N)C6=CC=CO6)SC3=O)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[S@](=O)CCOC1=C(C=C(C(=C1)N2CCN(CC2)CCN3C4=C(C5=NC(=NN5C(=N4)N)C6=CC=CO6)SC3=O)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26F2N8O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2246607-08-7 | |

| Record name | Inupadenant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2246607087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INUPADENANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HQ700V0X06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Inupadenant: A Deep Dive into its Preclinical Anti-Tumor Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inupadenant (EOS-850) is a potent and highly selective, orally bioavailable, non-brain-penetrant antagonist of the adenosine A2A receptor (A2AR). It is designed to counteract the immunosuppressive effects of adenosine within the tumor microenvironment (TME), thereby unleashing the body's own immune system to fight cancer. Preclinical research has illuminated the multifaceted anti-tumor activity of this compound, demonstrating its ability to modulate both T cell and B cell-mediated immune responses. This technical guide provides a comprehensive overview of the fundamental research applications of this compound in oncology, detailing its mechanism of action, summarizing key preclinical findings, and outlining the experimental methodologies employed in its evaluation.

Introduction: The Adenosine Pathway in Cancer Immunity

The tumor microenvironment is often characterized by high concentrations of extracellular adenosine, a potent immunosuppressive molecule. This adenosine is primarily generated from the hydrolysis of extracellular ATP by the ectonucleotidases CD39 and CD73, which are frequently overexpressed on tumor and immune cells. Adenosine exerts its immunosuppressive effects by binding to A2A receptors expressed on various immune cells, including T lymphocytes and B lymphocytes. Activation of the A2AR signaling cascade leads to a dampening of the anti-tumor immune response, allowing cancer cells to evade immune surveillance and proliferate.

This compound was specifically designed to be a powerful and insurmountable antagonist of the A2A receptor, meaning it can effectively block adenosine signaling even at the high concentrations found within the TME. Its high selectivity for the A2A receptor and inability to cross the blood-brain barrier are key features intended to enhance its safety profile.

Mechanism of Action: Reversing Adenosine-Mediated Immunosuppression

This compound's primary mechanism of action is the competitive and reversible blockade of the A2A receptor. By preventing adenosine from binding to the A2AR on immune cells, this compound effectively reverses the downstream immunosuppressive signals. This leads to:

-

Enhanced T Cell Function: this compound restores the proliferative capacity and effector functions of T lymphocytes that are suppressed by adenosine. This results in an increased T-cell-mediated immune response against tumor cells.

-

Promotion of Humoral Immunity: Preclinical studies have revealed a novel aspect of this compound's mechanism, demonstrating its ability to counteract the A2AR-mediated inhibition of B cell maturation into antibody-secreting cells (ASCs). This suggests that this compound can bolster the humoral arm of the anti-tumor immune response.

Caption: this compound blocks adenosine binding to the A2A receptor, reversing immunosuppression.

Preclinical Efficacy of this compound

In Vitro & Ex Vivo Evidence

Preclinical studies have demonstrated that this compound effectively counteracts the A2AR-mediated inhibition of B cell maturation into antibody-secreting cells (ASCs) and subsequent immunoglobulin production in both in vitro and ex vivo systems. This is a significant finding as it suggests that this compound can restore and potentially enhance humoral immunity within the TME, a critical component of a robust anti-tumor response.

Table 1: Summary of In Vitro/Ex Vivo Preclinical Data for this compound

| Experimental System | Key Finding | Reference |

| In vitro/ex vivo B cell maturation assays | This compound counteracted A2AR-mediated inhibition of B cell maturation into ASCs and immunoglobulin production. |

In Vivo Anti-Tumor Activity

The anti-tumor efficacy of this compound has been evaluated in syngeneic mouse models, which utilize mice with a competent immune system, making them a relevant platform for studying immunotherapies. In a CT26-OVA tumor model, this compound treatment led to an increase in OVA-specific IgGs in both the blood and within the tumors. Furthermore, an increase in B cells and antibody-secreting cells was observed in the spleen and tumors of these mice, providing in vivo evidence for its role in promoting humoral immunity.

Table 2: Summary of In Vivo Preclinical Efficacy Data for this compound

| Animal Model | Key Findings | Reference |

| CT26-OVA Syngeneic Model | - Increased OVA-specific IgGs in blood and tumors- Increased B cells and antibody-secreting cells in spleen and tumors |

Note: Specific quantitative data on tumor growth inhibition from these preclinical studies are not publicly available at the time of this writing.

Experimental Protocols

The following sections provide a generalized overview of the methodologies likely employed in the preclinical evaluation of this compound, based on standard practices in the field. Detailed, specific protocols from the proprietary studies are not publicly available.

In Vitro B Cell Maturation and Antibody Production Assay

Objective: To assess the ability of this compound to reverse adenosine-mediated suppression of B cell differentiation and antibody secretion.

Methodology:

-

B Cell Isolation: B lymphocytes are isolated from the spleens of healthy mice or from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Cell Culture and Stimulation: Isolated B cells are cultured in appropriate media and stimulated with a cocktail of reagents known to induce B cell activation, proliferation, and differentiation into antibody-secreting cells. This cocktail often includes anti-CD40 antibody, IL-4, and IL-21.

-

Adenosine Suppression and this compound Treatment: To mimic the immunosuppressive TME, a stable adenosine analog (e.g., NECA) is added to the cultures. This compound is then added at various concentrations to assess its ability to rescue the suppressed B cell function.

-

Assessment of B Cell Differentiation: After a period of incubation (typically 5-7 days), the differentiation of B cells into plasma cells (a type of ASC) is quantified by flow cytometry using markers such as CD138 and TACI.

-

Quantification of Antibody Production: The concentration of immunoglobulins (e.g., IgG, IgM) in the culture supernatants is measured by enzyme-linked immunosorbent assay (ELISA).

Caption: Workflow for in vitro B cell maturation and antibody production assay.

In Vivo Syngeneic Tumor Model Studies

Objective: To evaluate the anti-tumor efficacy and pharmacodynamic effects of this compound in an immunocompetent animal model.

Methodology:

-

Tumor Cell Implantation: A murine cancer cell line (e.g., CT26 colon carcinoma) that is syngeneic to the host mouse strain (e.g., BALB/c) is implanted subcutaneously into the flank of the mice. If a specific antigen is being studied, a cell line expressing that antigen (e.g., CT26-OVA) is used.

-

Tumor Growth Monitoring: Once tumors are established and reach a palpable size, mice are randomized into treatment and control groups. Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

This compound Administration: this compound is administered orally to the treatment group at a predetermined dose and schedule. The control group receives a vehicle control.

-

Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Other efficacy measures may include survival analysis.

-

Pharmacodynamic Analysis: At the end of the study, or at various time points, tumors, spleens, and blood are collected for analysis. This can include:

-

Flow Cytometry: To analyze the composition of immune cells within the tumor and spleen (e.g., T cells, B cells, plasma cells).

-

ELISA or Luminex: To measure the levels of antigen-specific antibodies and cytokines in the serum.

-

Immunohistochemistry (IHC): To visualize the infiltration of immune cells into the tumor tissue.

-

Caption: Workflow for in vivo syngeneic tumor model studies.

Conclusion and Future Directions

The preclinical data for this compound strongly support its development as a novel immuno-oncology agent. Its ability to block the immunosuppressive A2A receptor, thereby enhancing both T cell and B cell-mediated anti-tumor immunity, provides a compelling rationale for its use in cancer therapy. While the initial clinical development of this compound has been deprioritized for strategic reasons, the foundational research highlights the therapeutic potential of targeting the adenosine pathway in oncology.

Future research in this area could focus on:

-

Identifying predictive biomarkers to select patients most likely to respond to A2AR antagonists.

-

Exploring rational combination strategies with other immunotherapies, such as checkpoint inhibitors, to achieve synergistic anti-tumor effects.

-

Further elucidating the role of A2AR antagonism on other immune cell subsets within the tumor microenvironment.

This in-depth guide provides a solid foundation for understanding the basic research applications of this compound in oncology. As more data from studies of A2AR antagonists become available, our understanding of how to best leverage this therapeutic approach to improve patient outcomes will continue to evolve.

Methodological & Application

Application Notes and Protocols: Inupadenant In Vitro T-Cell Proliferation Assays

Abstract

These application notes provide detailed protocols for assessing the in vitro activity of Inupadenant (EOS-850), a selective adenosine A2A receptor (A2AR) antagonist, on T-cell proliferation. This compound is designed to counteract the immunosuppressive effects of adenosine in the tumor microenvironment, thereby restoring and enhancing T-cell-mediated anti-tumor immunity.[1][2] The following protocols describe a robust and reproducible method using Carboxyfluorescein Succinimidyl Ester (CFSE) dye dilution to quantify T-cell proliferation by flow cytometry, a standard and reliable method for such assessments.[3][4] These assays are critical for researchers in immunology and drug development to characterize the potency and mechanism of action of A2AR antagonists.

Introduction

Tumors can produce high concentrations of extracellular adenosine, which acts as a key immunosuppressive molecule. Adenosine binds to the A2A receptor, highly expressed on the surface of T lymphocytes, which triggers a signaling cascade that increases intracellular cyclic AMP (cAMP). This elevation in cAMP inhibits T-cell proliferation, activation, and effector functions.

This compound is a potent and highly selective A2AR antagonist designed to block this immunosuppressive pathway. By preventing adenosine from binding to the A2A receptor, this compound aims to reverse the inhibition of T lymphocytes, leading to their proliferation and activation against tumor cells. The following protocols provide a framework for quantifying this effect in vitro.

A2A Receptor Signaling Pathway

The diagram below illustrates the adenosine-mediated immunosuppressive pathway and the mechanism of action for this compound. Adenosine binding to the A2A receptor activates adenylyl cyclase, leading to increased cAMP levels, which in turn inhibits T-cell activation and proliferation. This compound competitively blocks the A2A receptor, preventing this signaling cascade.

Experimental Principles: CFSE Proliferation Assay

The Carboxyfluorescein Succinimidyl Ester (CFSE) assay is a widely used method for tracking cell proliferation. CFSE is a cell-permeable dye that covalently binds to intracellular proteins. When cells divide, the dye is distributed equally between the two daughter cells, resulting in a halving of the fluorescence intensity with each cell division. This allows for the quantitative analysis of cell proliferation over several generations using flow cytometry.

Experimental Workflow

The general workflow for assessing the effect of this compound on T-cell proliferation involves isolating immune cells, stimulating them to proliferate, exposing them to an adenosine analog to induce suppression, and then treating them with this compound to measure the reversal of this suppression.

Detailed Experimental Protocol

This protocol is designed to measure the ability of this compound to reverse adenosine-mediated suppression of human T-cell proliferation.

1. Materials and Reagents

-

Cells: Freshly isolated human Peripheral Blood Mononuclear Cells (PBMCs).

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 IU/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine.

-

T-Cell Stimulation: Human T-Activator CD3/CD28 Dynabeads™ or plate-bound anti-CD3 antibody (e.g., clone OKT3) and soluble anti-CD28 antibody (e.g., clone CD28.2).

-

Proliferation Dye: CellTrace™ CFSE Cell Proliferation Kit.

-

A2AR Agonist: NECA (5'-(N-Ethylcarboxamido)adenosine) or CGS-21680 to act as the immunosuppressive stimulus.

-

A2AR Antagonist: this compound (EOS-850).

-

Flow Cytometry Antibodies: Fluorochrome-conjugated antibodies against human CD3, CD4, and CD8.

-

Buffers: Phosphate-Buffered Saline (PBS), FACS Buffer (PBS + 2% FBS).

2. Protocol Steps

Day 0: Cell Preparation and Assay Setup

-

Isolate PBMCs: Isolate PBMCs from heparinized whole blood using Ficoll-Paque density gradient centrifugation.

-

CFSE Staining:

-

Wash isolated PBMCs with PBS.

-

Resuspend cells at 1x10⁶ cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM. Mix immediately.

-

Incubate for 10-20 minutes at 37°C, protected from light.

-

Quench the staining reaction by adding 5 volumes of ice-cold culture medium.

-

Incubate on ice for 5 minutes.

-

Wash cells twice with complete culture medium to remove unbound dye.

-

-

Cell Plating and Stimulation:

-

Resuspend CFSE-labeled PBMCs at 1-2x10⁶ cells/mL in complete culture medium.

-

Plate 1x10⁵ to 2x10⁵ cells per well in a 96-well U-bottom plate.

-

Add T-cell stimulation reagents (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio).

-

Add the A2AR agonist (e.g., NECA) to all wells (except for unstimulated and stimulated controls) at a concentration known to inhibit T-cell proliferation (typically 1-10 µM, requires titration).

-

Prepare a serial dilution of this compound and add to the appropriate wells. Include a vehicle control (DMSO).

-

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.

Day 3-4: Flow Cytometry Analysis

-

Harvest Cells: Gently resuspend cells and transfer them to a new 96-well V-bottom plate.

-

Surface Staining:

-

Wash cells with FACS buffer.

-

Add a cocktail of fluorochrome-conjugated anti-CD3, anti-CD4, and anti-CD8 antibodies.

-

Incubate for 30 minutes on ice, protected from light.

-

-

Wash and Acquire:

-

Wash cells twice with FACS buffer.

-

Resuspend cells in 200 µL of FACS buffer for acquisition.

-

Acquire samples on a flow cytometer, collecting at least 10,000-20,000 events in the lymphocyte gate.

-

-

Data Analysis:

-

Gate on the lymphocyte population based on Forward and Side Scatter (FSC/SSC).

-

Gate on CD3+ T-cells, and then further on CD4+ and CD8+ subsets.

-

Analyze the CFSE histogram for each T-cell subset. Proliferating cells will show distinct peaks of reduced fluorescence intensity.

-

Calculate the percentage of divided cells and the division index using appropriate flow cytometry analysis software.

-

Data Presentation

The results should demonstrate a dose-dependent reversal of A2AR agonist-induced suppression of T-cell proliferation by this compound. Quantitative data should be summarized in a table for clarity.

Table 1: Representative Data for this compound Reversal of A2AR-Mediated T-Cell Suppression

| Treatment Condition | This compound [nM] | % Proliferating CD4+ T-Cells (Mean ± SD) | % Proliferating CD8+ T-Cells (Mean ± SD) |

| Unstimulated Control | 0 | 2.1 ± 0.5 | 1.5 ± 0.4 |

| Stimulated Control (anti-CD3/CD28) | 0 | 85.4 ± 4.2 | 82.1 ± 5.5 |

| Suppressed (Stim + 10 µM NECA) | 0 | 25.6 ± 3.1 | 22.8 ± 2.9 |

| Suppressed + this compound | 1 | 35.2 ± 3.5 | 31.9 ± 4.0 |

| Suppressed + this compound | 10 | 58.9 ± 4.8 | 55.3 ± 5.1 |

| Suppressed + this compound | 100 | 81.3 ± 5.1 | 78.6 ± 6.2 |

| Suppressed + this compound | 1000 | 84.5 ± 4.5 | 81.2 ± 5.8 |

Note: The data presented in this table is hypothetical and serves as an example of expected results based on the known mechanism of action of A2AR antagonists.

Conclusion

This document provides a comprehensive protocol for evaluating the in vitro efficacy of this compound on T-cell proliferation. By blocking the A2A receptor, this compound is expected to restore the proliferation of T-cells that have been suppressed by adenosine. The CFSE-based flow cytometry assay is a powerful tool for quantifying this activity and is essential for the preclinical characterization of immunomodulatory agents targeting the adenosine pathway.

References

- 1. Facebook [cancer.gov]

- 2. iTeos Therapeutics Announces New Phase 1/2a Data Indicating Antitumor Activity of this compound, its Adenosine A2A Receptor Antagonist, at ASCO 2021 - BioSpace [biospace.com]

- 3. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Flow Cytometry Techniques for Measuring T Cell Proliferation | KCAS Bio [kcasbio.com]

Cell Culture Techniques for Studying Inupadenant's Effects: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inupadenant (EOS-850) is a potent and highly selective antagonist of the adenosine A2A receptor (A2AR), a G protein-coupled receptor that plays a critical role in regulating immune responses.[1] In the tumor microenvironment, high concentrations of adenosine suppress anti-tumor immunity by activating A2AR on various immune cells, including T cells and B cells.[1][2] this compound, being a non-brain-penetrant antagonist, is designed to counteract this immunosuppression and enhance the body's natural anti-cancer defenses. Preclinical studies have demonstrated that this compound can promote humoral immune responses by counteracting the A2AR-mediated inhibition of B cell maturation into antibody-secreting cells and immunoglobulin production.

These application notes provide detailed protocols for essential in vitro assays to investigate the multifaceted effects of this compound on cancer and immune cells. The described techniques are fundamental for characterizing the mechanism of action of A2AR antagonists and for the preclinical evaluation of their therapeutic potential.

Signaling Pathway of this compound

The A2A receptor is a Gs protein-coupled receptor. Its activation by adenosine triggers a signaling cascade that leads to the production of cyclic AMP (cAMP), which in turn mediates the immunosuppressive effects. This compound, by blocking the A2A receptor, inhibits this pathway.

Data Presentation

The following tables summarize hypothetical quantitative data from in vitro assays studying the effects of this compound. These tables are structured for easy comparison and are based on expected outcomes from the described protocols.

Table 1: Effect of this compound on cAMP Accumulation in A2AR-Expressing Cells

| Compound | Concentration (nM) | cAMP Inhibition (IC50, nM) |

| This compound | 10 | 5.2 |

| 50 | ||

| 100 | ||

| Control Antagonist | 10 | 15.8 |

| 50 | ||

| 100 |

Table 2: Effect of this compound on Cancer Cell Viability (MTS Assay)

| Cell Line | Treatment | Concentration (µM) | Cell Viability (%) |

| NSCLC (A549) | This compound | 1 | 95 ± 4.2 |

| 10 | 82 ± 5.1 | ||

| 50 | 65 ± 3.8 | ||

| Vehicle Control | - | 100 ± 3.5 | |

| Melanoma (B16-F10) | This compound | 1 | 98 ± 3.9 |

| 10 | 88 ± 4.5 | ||

| 50 | 72 ± 5.3 | ||

| Vehicle Control | - | 100 ± 4.1 |

Table 3: Induction of Apoptosis by this compound in Cancer Cells (Annexin V/PI Staining)

| Cell Line | Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |

| NSCLC (A549) | This compound | 10 | 15.2 ± 2.1 | 5.3 ± 1.2 |

| 50 | 28.7 ± 3.5 | 12.1 ± 2.3 | ||

| Vehicle Control | - | 3.1 ± 0.8 | 2.5 ± 0.6 | |

| Melanoma (B16-F10) | This compound | 10 | 12.5 ± 1.9 | 4.8 ± 1.0 |

| 50 | 25.1 ± 3.1 | 10.9 ± 1.8 | ||

| Vehicle Control | - | 2.8 ± 0.5 | 2.1 ± 0.4 |

Table 4: Effect of this compound on T-Cell Mediated Cytotoxicity (Chromium-51 Release Assay)

| Effector:Target Ratio | Treatment | Specific Lysis (%) |

| 10:1 | This compound (1 µM) | 65 ± 5.4 |

| Adenosine (10 µM) | 25 ± 3.8 | |

| This compound + Adenosine | 58 ± 4.9 | |

| Vehicle Control | 30 ± 4.1 | |

| 25:1 | This compound (1 µM) | 82 ± 6.1 |

| Adenosine (10 µM) | 40 ± 4.5 | |

| This compound + Adenosine | 75 ± 5.8 | |

| Vehicle Control | 45 ± 4.8 |

Experimental Protocols

Protocol 1: cAMP Accumulation Assay

This assay quantifies the ability of this compound to inhibit A2AR-mediated cAMP production.

Materials:

-

HEK293 cells stably expressing human A2AR

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

A2AR agonist (e.g., NECA)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

cAMP detection kit (e.g., HTRF, ELISA)

-

96-well plates

Procedure:

-

Seed A2AR-HEK293 cells in a 96-well plate and culture overnight.

-

Pre-treat cells with varying concentrations of this compound in the presence of a PDE inhibitor for 30 minutes.

-

Stimulate the cells with an A2AR agonist (e.g., NECA at its EC80 concentration) for 30 minutes.

-

Lyse the cells and measure intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.

-

Calculate the IC50 value of this compound by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay (MTS)

This assay assesses the effect of this compound on the metabolic activity and viability of cancer cells.

Materials:

-

Cancer cell lines (e.g., NSCLC, melanoma)

-

Complete cell culture medium

-

This compound

-

MTS reagent

-

96-well plates

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations for a predetermined time (e.g., 48-72 hours).

-

Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Treat cancer cells with this compound for a specified duration.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Protocol 4: T-Cell Activation and Proliferation Assay

This assay evaluates the ability of this compound to reverse adenosine-mediated suppression of T-cell activation and proliferation.

Materials:

-

Human or mouse T cells (e.g., from PBMCs or spleen)

-

T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies)

-

This compound

-

Adenosine

-

Cell proliferation dye (e.g., CFSE)

-

Flow cytometer

Procedure:

-

Isolate T cells and label with a cell proliferation dye (e.g., CFSE).

-

Culture the labeled T cells in the presence of T-cell activation stimuli.

-

Treat the cells with adenosine to suppress activation, with or without varying concentrations of this compound.

-

After 3-5 days, harvest the cells and analyze CFSE dilution by flow cytometry. A decrease in CFSE fluorescence indicates cell proliferation.

-

Activation can also be assessed by staining for activation markers like CD25 and CD69.

Protocol 5: T-Cell Mediated Cytotoxicity Assay (Chromium-51 Release)

This assay measures the ability of cytotoxic T lymphocytes (CTLs) to kill target tumor cells and how this compound modulates this process in the presence of adenosine.

Materials:

-

Target tumor cells

-

Effector CTLs

-

Sodium chromate (51Cr)

-

This compound

-

Adenosine

-

Gamma counter

Procedure:

-

Label target tumor cells with 51Cr.

-

Co-culture the labeled target cells with effector CTLs at various effector-to-target (E:T) ratios.

-

Treat the co-cultures with adenosine to suppress cytotoxicity, with or without this compound.

-

After a 4-hour incubation, centrifuge the plate and collect the supernatant.

-

Measure the amount of 51Cr released into the supernatant using a gamma counter.

-

Calculate the percentage of specific lysis.

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the cellular effects of this compound. By employing these cell culture techniques, researchers can elucidate the compound's mechanism of action, determine its potency in various cell-based assays, and gather essential preclinical data to support its development as a novel immuno-oncology therapeutic. The ability of this compound to counteract adenosine-mediated immunosuppression, particularly its role in promoting humoral immunity, highlights its potential as a valuable addition to the cancer treatment arsenal.

References

Inupadenant Application Notes and Protocols for In Vivo Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo preclinical use of Inupadenant (also known as EOS-850), a potent and selective antagonist of the adenosine A2A receptor (A2AR). The following protocols and data are intended to guide researchers in designing and executing in vivo studies to evaluate the antitumor efficacy of this compound.

Mechanism of Action

This compound is an orally bioavailable small molecule that functions as an immune checkpoint inhibitor.[1] Within the tumor microenvironment, cancer cells often produce high levels of adenosine, which binds to A2A receptors on immune cells, particularly T lymphocytes, leading to immunosuppression.[2] this compound selectively binds to and blocks the A2A receptor, thereby preventing adenosine-mediated inhibition of T-cell proliferation and activation. This restores and enhances the T-cell-mediated immune response against tumor cells.[2]

Data Presentation: this compound In Vivo Dosages

The following table summarizes a known effective dosage of this compound used in a preclinical mouse model. Researchers should consider this as a starting point and may need to perform dose-ranging studies to determine the optimal dose for their specific model and experimental conditions.

| Compound | Animal Model | Tumor Type | Route of Administration | Dosage | Dosing Schedule | Combination Agent(s) | Observed Effect |

| This compound (EOS100850/1) | Mouse (MCA205 and CT26) | Not specified in abstract | Oral (p.o.) | 0.6 mg/kg | Once daily (QD) | Oxaliplatin (10 mg/kg) or Doxorubicin (5 mg/kg) | Inhibition of tumor growth |

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

This protocol describes the preparation of this compound for oral gavage in mice. Due to the hydrophobic nature of many small molecule inhibitors, a vehicle containing a combination of solvents and suspending agents is often required to ensure a stable and homogenous formulation for accurate dosing.

Materials:

-

This compound (EOS-850) powder

-

Dimethyl sulfoxide (DMSO)

-

Corn Oil

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Pipettes and sterile tips

Procedure:

-

Stock Solution Preparation (if required):

-

Based on the desired final concentration and dosing volume, calculate the required concentration of the stock solution.

-

In a sterile microcentrifuge tube, dissolve the accurately weighed this compound powder in an appropriate volume of DMSO.

-

Vortex thoroughly until the compound is completely dissolved. Gentle heating or sonication may be used to aid dissolution if precipitation occurs.

-

-

Working Solution Preparation (Example for a 10% DMSO in Corn Oil formulation):

-

Calculate the total volume of the working solution needed for the number of animals to be dosed, including a slight overage.

-

In a sterile tube, add 9 volumes of corn oil.

-

Add 1 volume of the this compound stock solution in DMSO to the corn oil.

-

Vortex the mixture vigorously to ensure a homogenous suspension. Visually inspect the solution for any undissolved particles.

-

Note: The final concentration of DMSO in the vehicle should be kept as low as possible to minimize potential toxicity. The formulation should be prepared fresh daily and stored protected from light.

Protocol 2: In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model (e.g., CT26)

This protocol outlines a general workflow for evaluating the antitumor activity of this compound in a subcutaneous tumor model.

Materials and Animals:

-

Female BALB/c mice (6-8 weeks old)

-

CT26 colon carcinoma cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS), sterile

-

Matrigel (optional)

-

Calipers for tumor measurement

-

Oral gavage needles

-

This compound formulation (prepared as in Protocol 1)

-

Vehicle control (e.g., 10% DMSO in Corn Oil)

Experimental Workflow:

References

Application Notes and Protocols for Co-culture Experiments with Inupadenant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inupadenant (EOS100850) is a potent and selective antagonist of the adenosine A2A receptor (A2AR), a key immune checkpoint that plays a crucial role in the tumor microenvironment (TME).[1][2] High concentrations of adenosine in the TME suppress anti-tumor immunity by activating A2AR on various immune cells, including T lymphocytes and B lymphocytes.[1][3] this compound is designed to block this immunosuppressive pathway, thereby restoring and enhancing the anti-cancer immune response.[2] Preclinical and clinical studies have demonstrated the potential of this compound to modulate both T-cell and B-cell mediated anti-tumor immunity.

These application notes provide detailed protocols for setting up co-culture experiments to evaluate the immunomodulatory effects of this compound. The protocols cover the assessment of T-cell activation and cytotoxicity against tumor cells, as well as the evaluation of this compound's impact on B-cell differentiation and antibody production in the presence of cancer cells.

Signaling Pathway of this compound

The primary mechanism of action of this compound is the blockade of the adenosine A2A receptor signaling pathway. In the tumor microenvironment, stressed or dying cancer cells release ATP, which is converted to adenosine by the ectoenzymes CD39 and CD73. Adenosine then binds to A2A receptors on immune cells, leading to an increase in intracellular cyclic AMP (cAMP). This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Activated CREB promotes the expression of genes that suppress immune cell function, leading to decreased proliferation, cytokine release, and cytotoxic activity of T cells, as well as inhibition of B cell maturation. This compound, by competitively binding to the A2A receptor, prevents adenosine from initiating this immunosuppressive cascade.

Experimental Protocols

Protocol 1: T-Cell Mediated Tumor Cell Cytotoxicity Assay

This protocol is designed to assess the ability of this compound to enhance the cytotoxic activity of T cells against cancer cells in a co-culture system.

Materials:

-

Target Cancer Cell Line: A cancer cell line known to express antigens recognizable by T cells (e.g., melanoma, lung, or colon cancer cell lines).

-

Effector T Cells: Human peripheral blood mononuclear cells (PBMCs) or isolated CD8+ T cells from healthy donors.

-

This compound: Prepare a stock solution in DMSO and dilute to final concentrations in culture medium.

-

Cell Culture Medium: RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Reagents for Cytotoxicity Assay: Lactate dehydrogenase (LDH) cytotoxicity assay kit or a fluorescence-based live/dead cell staining kit.

-

96-well flat-bottom cell culture plates.

Experimental Workflow:

Procedure:

-

Day 1: Seeding Target Cells

-

Harvest and count the target cancer cells.

-

Seed 1 x 10^4 cancer cells per well in a 96-well flat-bottom plate in 100 µL of culture medium.

-

Incubate overnight at 37°C, 5% CO2 to allow cells to adhere.

-

-

Day 2: Co-culture Setup

-

Isolate PBMCs or CD8+ T cells from healthy donor blood using Ficoll-Paque density gradient centrifugation or magnetic-activated cell sorting (MACS), respectively.

-

Remove the medium from the cancer cell plate and add fresh medium.

-

Add the effector T cells to the wells containing the target cancer cells at various effector-to-target (E:T) ratios (e.g., 5:1, 10:1, 20:1).

-

Prepare serial dilutions of this compound in culture medium and add to the co-culture wells. Include a vehicle control (DMSO) and a positive control (e.g., a known T-cell activating agent).

-

The final volume in each well should be 200 µL.

-

-

Day 3-5: Incubation

-

Incubate the co-culture plates at 37°C, 5% CO2 for 24 to 72 hours. The optimal incubation time should be determined empirically for the specific cell lines used.

-

-

Day 5: Cytotoxicity Assessment

-

LDH Assay:

-

Centrifuge the plate at 250 x g for 5 minutes.

-

Carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.

-

Perform the LDH assay according to the manufacturer's instructions.

-

Calculate the percentage of specific cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

-

Flow Cytometry-based Assay:

-

Gently resuspend the cells in each well.

-

Transfer the cell suspension to FACS tubes.

-

Stain the cells with a viability dye (e.g., Propidium Iodide or 7-AAD) and antibodies against T-cell markers (e.g., CD3, CD8) and tumor cell markers if necessary for discrimination.

-

Acquire the samples on a flow cytometer and analyze the percentage of dead target cells.

-

-

Data Presentation:

| This compound Conc. (nM) | E:T Ratio | % Cytotoxicity (Mean ± SD) |

| 0 (Vehicle) | 5:1 | |

| 1 | 5:1 | |

| 10 | 5:1 | |

| 100 | 5:1 | |

| 1000 | 5:1 | |

| 0 (Vehicle) | 10:1 | |

| 1 | 10:1 | |

| 10 | 10:1 | |

| 100 | 10:1 | |

| 1000 | 10:1 |

Protocol 2: Cytokine Release Assay

This protocol measures the effect of this compound on the production of key pro-inflammatory cytokines by T cells in a co-culture setting.

Materials:

-

Same materials as in Protocol 1.

-

ELISA or Multiplex Immunoassay Kits: For detecting human IFN-γ, TNF-α, and IL-2.

Procedure:

-

Follow steps 1-3 of the T-Cell Mediated Tumor Cell Cytotoxicity Assay protocol.

-

Day 5: Supernatant Collection

-

Centrifuge the co-culture plates at 400 x g for 10 minutes.

-

Carefully collect the supernatant from each well without disturbing the cell pellet.

-

Store the supernatants at -80°C until analysis.

-

-

Cytokine Analysis

-

Perform ELISA or a multiplex immunoassay on the collected supernatants to quantify the concentrations of IFN-γ, TNF-α, and IL-2 according to the manufacturer's instructions.

-

Data Presentation:

| This compound Conc. (nM) | E:T Ratio | IFN-γ (pg/mL) (Mean ± SD) | TNF-α (pg/mL) (Mean ± SD) | IL-2 (pg/mL) (Mean ± SD) |

| 0 (Vehicle) | 10:1 | |||

| 1 | 10:1 | |||

| 10 | 10:1 | |||

| 100 | 10:1 | |||

| 1000 | 10:1 |

Protocol 3: B-Cell Differentiation and Antibody Production Assay

This protocol is designed to evaluate the effect of this compound on the differentiation of B cells into antibody-secreting cells (ASCs) and subsequent immunoglobulin production in a co-culture with T cells and in the context of the tumor microenvironment.

Materials:

-

Target Cancer Cell Line: A cancer cell line of interest.

-

Immune Cells: Human PBMCs isolated from healthy donors.

-

This compound: Prepare a stock solution in DMSO and dilute to final concentrations in culture medium.

-

B-cell Activation Reagents: Anti-CD40 antibody and IL-21.

-

Cell Culture Medium: RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol.

-

Reagents for ELISpot Assay: Human IgG ELISpot kit.

-

Reagents for ELISA: Human IgG ELISA kit.

-

24-well cell culture plates.

Experimental Workflow:

Procedure:

-

Day 1: B-cell Activation

-

Isolate PBMCs from healthy donor blood.

-

Plate 1 x 10^6 PBMCs per well in a 24-well plate in 1 mL of culture medium.

-

Stimulate the B cells within the PBMC population by adding anti-CD40 antibody (1 µg/mL) and IL-21 (50 ng/mL).

-

-

Day 2: Co-culture Setup

-

(Optional) To simulate the tumor microenvironment, add 2.5 x 10^4 cancer cells to the wells.

-

Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (DMSO).

-

-

Day 2-9: Incubation

-

Incubate the plates at 37°C, 5% CO2 for 5 to 7 days to allow for B-cell differentiation into ASCs.

-

-

Day 9: Analysis

-

IgG ELISA:

-

Collect the culture supernatant and perform an ELISA to quantify the total IgG concentration according to the manufacturer's instructions.

-

-

IgG ELISpot:

-

Harvest the cells from the wells.

-

Perform an IgG ELISpot assay according to the manufacturer's instructions to determine the number of IgG-secreting cells.

-

-

Data Presentation:

| This compound Conc. (nM) | Total IgG in Supernatant (ng/mL) (Mean ± SD) | Number of IgG-secreting cells / 10^6 PBMCs (Mean ± SD) |

| 0 (Vehicle) | ||

| 1 | ||

| 10 | ||

| 100 | ||

| 1000 |

Conclusion

These detailed protocols provide a framework for investigating the immunomodulatory properties of this compound in vitro. By utilizing co-culture systems that mimic aspects of the tumor microenvironment, researchers can gain valuable insights into how this compound enhances anti-tumor T-cell responses and promotes B-cell-mediated immunity. The data generated from these assays can be instrumental in the preclinical evaluation and further development of this compound as a promising cancer immunotherapy agent. It is important to note that specific parameters such as cell lines, effector-to-target ratios, and incubation times may require optimization for each experimental system.

References

- 1. researchgate.net [researchgate.net]

- 2. iTeos Therapeutics | iTeos Therapeutics to Highlight this compound Preclinical, Translational, and Phase 2 A2A-005 Clinical Trial Data in 2L NSCLC at ESMO Immuno-Oncology Congress [iteostherapeutics.gcs-web.com]

- 3. iTeos Therapeutics Presents Interim A2A-005 Clinical Trial [globenewswire.com]

Inupadenant Formulation for Oral Gavage in Mice: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inupadenant (also known as EOS-850) is a potent and selective antagonist of the adenosine A2A receptor (A2AR), a key immune checkpoint. In the tumor microenvironment, high levels of adenosine suppress the anti-tumor immune response by activating A2AR on immune cells. By blocking this interaction, this compound can restore and enhance the activity of immune cells, such as T lymphocytes, leading to an anti-tumor effect. These application notes provide detailed protocols for the formulation and oral administration of this compound in mice for preclinical research.

Mechanism of Action: A2A Receptor Antagonism

This compound functions by competitively binding to the A2A receptor on the surface of immune cells, preventing adenosine from binding and initiating downstream immunosuppressive signaling. This blockade results in the activation and proliferation of T lymphocytes, thereby promoting a T-cell-mediated immune response against tumor cells.

Figure 1: Mechanism of action of this compound.

Data Presentation: this compound Formulation and Solubility

Several vehicle formulations are suitable for the oral administration of this compound in mice. The choice of vehicle will depend on the desired concentration and experimental requirements. The following table summarizes recommended formulations and their corresponding solubility for this compound.

| Formulation Vehicle | Solubility of this compound | Notes |

| 10% DMSO in Corn Oil | ≥ 2.5 mg/mL | A common vehicle for hydrophobic compounds. Ensure thorough mixing to form a stable suspension. |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.22 mg/mL | A multi-component system that can improve solubility and bioavailability. Heat and/or sonication may be used to aid dissolution if precipitation occurs. |

| 10% DMSO in 90% (20% SBE-β-CD in Saline) | ≥ 2.22 mg/mL | Utilizes a cyclodextrin to enhance the solubility of the compound in an aqueous-based vehicle. |

Experimental Protocols

Protocol 1: Preparation of this compound Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

This protocol describes the preparation of a 1 mL stock solution of this compound. Adjust volumes as needed for your experimental scale.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weigh this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration. For example, to prepare a 2.22 mg/mL solution, weigh 2.22 mg of this compound.

-

Initial Dissolution in DMSO: Add 100 µL of DMSO to the weighed this compound powder. Vortex thoroughly until the powder is completely dissolved.

-

Addition of PEG300: To the DMSO-Inupadenant solution, add 400 µL of PEG300. Vortex again until the solution is homogeneous.

-

Addition of Tween-80: Add 50 µL of Tween-80 to the mixture and vortex to ensure uniform mixing.

-

Final Dilution with Saline: Add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex thoroughly.

-

Final Formulation: The final formulation should be a clear solution. If any precipitation is observed, gentle warming and/or sonication can be used to aid dissolution.

-

Storage: Store the prepared formulation at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles by aliquoting the solution.

Figure 2: Experimental workflow for this compound formulation and administration.

Protocol 2: Oral Gavage Administration in Mice

This protocol outlines the procedure for administering the prepared this compound formulation to mice via oral gavage. It is crucial that personnel are properly trained in this technique to ensure animal welfare and data accuracy.

Materials:

-

Prepared this compound formulation

-

Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice)

-

1 mL syringes

-

Animal scale

Procedure:

-

Animal Preparation: Acclimate the mice to handling for several days prior to the start of the experiment to reduce stress.

-

Dose Calculation: Weigh each mouse immediately before dosing to accurately calculate the required volume of the this compound formulation. A typical oral gavage volume for mice is 5-10 mL/kg of body weight.

-

Formulation Preparation: Thaw the this compound formulation to room temperature and vortex thoroughly before drawing it into the syringe to ensure a homogenous solution.

-

Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

-

Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.

-

Substance Administration: Once the needle is correctly positioned in the esophagus, slowly and steadily depress the syringe plunger to administer the formulation.

-

Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 15-30 minutes.

Preclinical Dosing Considerations

Based on available preclinical data, a starting dose for efficacy studies in mouse tumor models is 0.6 mg/kg administered orally once daily (QD) . However, the optimal dose and schedule may vary depending on the specific mouse strain, tumor model, and experimental endpoints. It is recommended to perform a dose-ranging study to determine the most effective and well-tolerated dose for your specific model.

Example Experimental Design for an Efficacy Study:

-

Animal Model: Syngeneic tumor models such as CT26 (colon carcinoma) or MCA205 (sarcoma) are often used.

-

Treatment Groups:

-

Vehicle control (administered orally, QD)

-

This compound (e.g., 0.6 mg/kg, administered orally, QD)

-

Optional: Combination therapy groups (e.g., this compound with chemotherapy or other immunotherapies)

-

-

Treatment Duration: Dosing is typically continued for a predefined period (e.g., 14-21 days) or until tumors in the control group reach a predetermined endpoint size.

-

Outcome Measures:

-

Tumor growth inhibition (tumor volume measured 2-3 times per week)

-

Animal body weight (as an indicator of toxicity)

-

Immunophenotyping of tumor-infiltrating lymphocytes and splenocytes by flow cytometry

-

Cytokine analysis in plasma or tumor homogenates

-

Overall survival

-

Concluding Remarks

These application notes provide a comprehensive guide for the formulation and oral administration of this compound in mice. Adherence to these detailed protocols will enable researchers to conduct reproducible and reliable preclinical studies to further investigate the therapeutic potential of this promising A2A receptor antagonist. Always ensure that all animal procedures are performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Application Notes and Protocols: Immunohistochemical Analysis of Adenosine A2A Receptor (A2AR) Expression in Tumors Treated with Inupadenant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inupadenant (EOS-850) is an orally bioavailable and highly selective antagonist of the adenosine A2A receptor (A2AR), a key immune checkpoint in the tumor microenvironment.[1][2][3] Elevated levels of extracellular adenosine in tumors activate A2AR on various immune cells, particularly T lymphocytes, leading to immunosuppression and tumor immune evasion.[3][4] this compound is designed to block this interaction, thereby restoring and enhancing anti-tumor immune responses. Clinical studies have indicated that the expression level of A2AR in tumor tissue may be a predictive biomarker for clinical benefit in patients treated with this compound. These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of A2AR in tumor tissues, a method to quantify its expression, and an overview of the associated signaling pathways.

Mechanism of Action and A2AR Signaling

This compound is a potent, non-brain penetrant antagonist of the A2A receptor. Within the tumor microenvironment, stressed or dying tumor cells release large amounts of adenosine triphosphate (ATP), which is rapidly converted to adenosine by ectonucleotidases CD39 and CD73. Adenosine then binds to A2AR, a G protein-coupled receptor, on the surface of immune cells such as T cells, natural killer (NK) cells, and myeloid cells. This binding activates a downstream signaling cascade involving adenylyl cyclase and cyclic AMP (cAMP), ultimately leading to an immunosuppressive state characterized by decreased T cell proliferation, cytokine release, and cytotoxic activity. This compound competitively binds to A2AR, preventing adenosine-mediated immunosuppression and promoting a T-cell-mediated anti-tumor immune response.

Clinical Correlation of A2AR Expression with this compound Treatment

Preliminary data from clinical trials of this compound have suggested a correlation between the level of A2AR expression in pre-treatment tumor biopsies and clinical outcomes. Patients with tumors exhibiting higher numbers of A2AR-expressing cells at baseline have been associated with response to treatment and stable disease. This indicates that IHC for A2AR can be a valuable tool for patient stratification and biomarker analysis in clinical studies of this compound.

| Biomarker | Method | Finding | Clinical Outcome Association | Reference |

| A2A Receptor (A2AR) | Immunohistochemistry (IHC) | Higher number of A2AR-expressing cells in baseline tumor biopsies | Associated with partial response or stable disease | |

| A2A Receptor (A2AR) | Immunohistochemistry (IHC) | Higher A2AR expression | Associated with longer survival and tumor regression or stable size |

Table 1: Summary of A2AR Expression and Clinical Outcomes in this compound Trials

Experimental Protocol: Immunohistochemistry for A2AR in Formalin-Fixed, Paraffin-Embedded (FFPE) Tumor Tissue

This protocol provides a standardized method for the detection of A2AR in human FFPE tumor tissue sections.

Materials:

-

FFPE tumor tissue sections (4-5 µm) on charged slides

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Deionized water

-

Antigen Retrieval Buffer: 10 mM Sodium Citrate, pH 6.0

-

Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST)

-

Hydrogen Peroxide (3%)

-

Blocking Buffer: 10% Normal Goat Serum in PBST

-

Primary Antibody: Rabbit anti-human A2AR polyclonal antibody (or a validated monoclonal antibody). Optimal dilution should be determined by the user (e.g., 1:100 - 1:500).

-

Secondary Antibody: Goat anti-rabbit IgG HRP-conjugated antibody

-

DAB (3,3'-Diaminobenzidine) Substrate Kit

-

Hematoxylin counterstain

-

Mounting Medium

-

Coplin jars

-

Humidified chamber

-

Light microscope

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Hydrate sections by sequential 3-minute immersions in 100%, 95%, and 70% ethanol.

-

Rinse slides in deionized water for 5 minutes.

-

-

Antigen Retrieval:

-

Pre-heat Antigen Retrieval Buffer to 95-100°C.

-

Immerse slides in the pre-heated buffer and incubate for 20-30 minutes.

-

Allow slides to cool in the buffer for 20 minutes at room temperature.

-

Rinse slides twice with PBST for 5 minutes each.

-

-

Peroxidase Blocking:

-

Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

-

Rinse slides twice with PBST for 5 minutes each.

-

-

Blocking:

-

Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-A2AR antibody to its optimal concentration in PBST.

-

Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Rinse slides three times with PBST for 5 minutes each.

-

Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature in a humidified chamber.

-

-

Detection:

-

Rinse slides three times with PBST for 5 minutes each.

-

Prepare the DAB substrate solution according to the manufacturer's instructions.

-

Incubate sections with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.

-

Stop the reaction by rinsing the slides with deionized water.

-

-

Counterstaining:

-

Counterstain with hematoxylin for 1-2 minutes.

-

"Blue" the sections by rinsing in running tap water.

-

-

Dehydration and Mounting:

-

Dehydrate sections by sequential immersions in 70%, 95%, and 100% ethanol.

-

Clear in two changes of xylene.

-

Mount a coverslip using a permanent mounting medium.

-

IHC Staining Interpretation and Scoring (H-Score):

A semi-quantitative H-score can be calculated to assess A2AR expression levels. This score considers both the staining intensity and the percentage of positively stained tumor cells.

-

Staining Intensity (I):

-

0 = No staining

-

1 = Weak staining

-

2 = Moderate staining

-

3 = Strong staining

-

-

Percentage of Positive Cells (P):

-

The percentage of tumor cells at each staining intensity is determined.

-

-

H-Score Calculation:

-

H-Score = (1 x % of cells with weak staining) + (2 x % of cells with moderate staining) + (3 x % of cells with strong staining)

-

The H-score ranges from 0 to 300.

-

Experimental Workflow

The following diagram illustrates the overall workflow for assessing A2AR expression in tumor samples from patients treated with this compound.

Conclusion

The assessment of A2AR expression by immunohistochemistry is a critical component in the clinical development of this compound. The provided protocol offers a standardized approach for detecting and quantifying A2AR in tumor tissues. The correlation of A2AR expression with clinical outcomes underscores its potential as a predictive biomarker, which can aid in patient selection and the overall therapeutic strategy for this promising immuno-oncology agent. Further investigation into the quantitative relationship between A2AR expression levels and the degree of clinical response will be crucial for optimizing the use of this compound in cancer therapy.

References

Application Notes and Protocols: Inupadenant Combination Therapy with Chemotherapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inupadenant (EOS-850) is an orally bioavailable, highly selective antagonist of the adenosine A2A receptor (A2AR).[1] In the tumor microenvironment, high concentrations of adenosine suppress the anti-tumor immune response by activating A2AR on immune cells.[2][3] By blocking this interaction, this compound is designed to reverse immunosuppression and enhance the body's ability to fight cancer.[1] These application notes provide an overview of the protocols and data related to the combination of this compound with standard chemotherapy regimens, primarily focusing on the clinical development in non-small cell lung cancer (NSCLC) and providing frameworks for preclinical evaluation.

It is important to note that while initial clinical data for this compound in combination with chemotherapy for NSCLC were promising, iTeos Therapeutics has since deprioritized the development of this compound in this indication, stating that the clinical activity did not warrant further investment. Nevertheless, the data and methodologies from these studies provide valuable insights for researchers working on A2AR antagonists and combination therapies.

Mechanism of Action: A2AR Antagonism and Chemotherapy Synergy

This compound's primary mechanism is the competitive antagonism of the A2A receptor. In the tumor microenvironment, stressed or dying cells release ATP, which is converted to adenosine by CD39 and CD73. Adenosine then binds to A2AR on T cells and other immune cells, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade, mediated by Protein Kinase A (PKA), ultimately suppresses T-cell proliferation and activation, allowing tumor cells to evade the immune system. This compound blocks this pathway, thereby restoring T-cell-mediated anti-tumor immunity.

Chemotherapy agents, such as platinum-based drugs and antimetabolites, induce cancer cell death, leading to the release of tumor antigens. This can enhance the recognition of cancer cells by the immune system. By combining this compound with chemotherapy, the aim is to simultaneously increase the immunogenicity of the tumor and remove the adenosine-mediated "brake" on the immune response, potentially leading to a more robust and durable anti-tumor effect.

Signaling Pathway

Caption: this compound and Chemotherapy Signaling Pathway.

Clinical Combination Therapy Protocols

The most well-documented clinical use of this compound in combination with chemotherapy is from the Phase 2 A2A-005 trial (NCT05403385) in patients with metastatic non-squamous NSCLC who progressed after prior anti-PD-(L)1 therapy.

This compound with Carboplatin and Pemetrexed

This protocol is based on the dose-escalation portion of the A2A-005 trial.

Treatment Regimen (21-day cycle):

-

This compound: 40 mg, 60 mg, or 80 mg administered orally, twice daily (BID). The recommended Phase 2 dose (RP2D) was determined to be 80 mg BID.

-

Carboplatin: Area under the curve (AUC) 5, administered as an intravenous (IV) infusion on Day 1 of each cycle.

-

Pemetrexed: 500 mg/m², administered as an IV infusion on Day 1 of each cycle, after the carboplatin infusion.

Supportive Care:

-

Patients should receive folic acid and vitamin B12 supplementation to reduce pemetrexed-related toxicities.

-

Dexamethasone is typically administered on the day of chemotherapy to prevent hypersensitivity reactions and reduce other side effects.

Monitoring:

-

Tumor response should be assessed every 6-9 weeks using RECIST 1.1 criteria.

-

Adverse events should be monitored continuously and graded according to CTCAE.

-

Pharmacokinetic and pharmacodynamic assessments may be performed through serial blood draws.

Clinical Efficacy and Safety Data

The following tables summarize the key efficacy and safety findings from the dose-escalation portion of the A2A-005 trial as of the October 29, 2024 data cutoff.

Table 1: Efficacy of this compound with Carboplatin/Pemetrexed in NSCLC

| Dose Level (this compound) | Overall Response Rate (ORR) | Median Progression-Free Survival (mPFS) |

| 40 mg BID | 53.3% | 5.6 months |

| 60 mg BID | 66.7% | 6.6 months |

| 80 mg BID (RP2D) | 73.3% | Not Reached |

| All Patients | 63.9% | 7.7 months |

Table 2: Safety Profile

| Safety Finding | Observation |

| Dose-Dependent Toxicities | No dose-dependent toxicities were observed. |

| Overall Tolerability | The combination was reported to be manageable and tolerable. |

| Discontinuation | As of the data cutoff, 8 of the 36 patients remained on treatment. |

Preclinical Experimental Protocols

Detailed proprietary protocols for this compound are not publicly available. The following are representative protocols based on standard methodologies for evaluating A2AR antagonists in combination with chemotherapy.

In Vitro Cell Viability and Synergy Assay

Objective: To determine the cytotoxic effects of this compound in combination with chemotherapy on cancer cell lines and to assess for synergistic interactions.

Materials:

-

Cancer cell lines (e.g., A549 lung carcinoma, MC-38 colon adenocarcinoma)

-

This compound (EOS-850)

-

Chemotherapy agents (e.g., Carboplatin, 5-Fluorouracil)

-

Cell culture medium and supplements

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells in 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

-

Drug Preparation: Prepare a dose-response matrix of this compound and the chemotherapy agent. This compound is often tested at concentrations relevant to A2AR blockade (e.g., 1 nM - 10 µM), while chemotherapy concentrations should span their known cytotoxic range.

-

Treatment: Treat the cells with the single agents and combinations according to the matrix. Include vehicle-only controls.

-

Incubation: Incubate the plates for 72 hours.

-

Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (luminescence or absorbance) using a plate reader.

-

Data Analysis:

-

Normalize the data to the vehicle-treated controls.

-

Calculate IC50 values for each agent alone.

-

Use synergy software (e.g., CompuSyn) to calculate a Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

-

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound combined with chemotherapy in a murine model.

Materials:

-

Immunocompetent mice (e.g., C57BL/6)

-

Syngeneic tumor cells (e.g., MC-38)

-

This compound (formulated for oral gavage)

-

Chemotherapy agent (formulated for intraperitoneal injection)

-

Calipers for tumor measurement

Protocol:

-

Tumor Implantation: Subcutaneously implant tumor cells (e.g., 1 x 10⁶ MC-38 cells) into the flank of the mice.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., Vehicle, this compound alone, Chemotherapy alone, Combination).

-

Treatment Administration:

-

Administer this compound via oral gavage (e.g., daily).

-

Administer chemotherapy via intraperitoneal injection on a specified schedule (e.g., twice weekly).

-

-

Monitoring:

-

Measure tumor volume with calipers 2-3 times per week.

-

Monitor body weight as an indicator of toxicity.

-

-

Endpoint: Continue treatment until tumors reach a predetermined endpoint size or for a specified duration.

-

Data Analysis:

-

Plot mean tumor volume over time for each group.

-

Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

-

Perform statistical analysis (e.g., ANOVA) to determine the significance of differences between groups.

-

Experimental Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. Phase 1 trial of the adenosine A<sub>2A</sub> receptor antagonist this compound (EOS-850): Update on tolerability, and antitumor activity potentially associated with the expression of the A<sub>2A</sub> receptor within the tumor. - ASCO [asco.org]

- 3. Facebook [cancer.gov]

Application Notes and Protocols for Ex Vivo Analysis of Tumor-Infiltrating Lymphocytes (TILs) Following Inupadenant Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inupadenant (EOS-850) is a potent and highly selective antagonist of the adenosine A2A receptor (A2AR).[1][2][3] In the tumor microenvironment (TME), high concentrations of adenosine suppress the anti-tumor activity of immune cells, including tumor-infiltrating lymphocytes (TILs), by binding to the A2AR.[4] this compound is designed to block this immunosuppressive pathway, thereby restoring and enhancing the effector functions of TILs. These application notes provide detailed protocols for the ex vivo analysis of TILs from tumor samples of patients treated with this compound, enabling researchers to assess the pharmacodynamic effects of the drug on the cellular composition and functional status of the anti-tumor immune response.

Mechanism of Action: this compound and the Adenosine Pathway

The accumulation of adenosine in the TME is a key mechanism of immune evasion for tumors. Adenosine, through its interaction with the A2AR on the surface of TILs, particularly CD8+ T cells, triggers a signaling cascade that dampens their anti-tumor functions. This includes the inhibition of T cell activation, proliferation, and cytokine production, as well as the promotion of an exhausted phenotype characterized by the expression of co-inhibitory receptors like PD-1 and TIM-3.

This compound, by blocking the A2AR, prevents adenosine-mediated immunosuppression, leading to a revitalization of the anti-tumor immune response within the TME.

Quantitative Data Summary

The following tables summarize expected quantitative changes in TIL populations following treatment with A2A receptor antagonists. This data is compiled from preclinical studies involving selective A2AR antagonists and is intended to serve as a representative example of the anticipated effects of this compound.

Table 1: Changes in TIL Subsets after A2AR Antagonist Treatment

| Cell Population | Pre-Treatment (% of CD45+ cells) | Post-A2AR Antagonist (% of CD45+ cells) | Fold Change | Reference |

| CD3+ T cells | 45.2 ± 5.6 | 58.9 ± 6.1 | 1.3 | |

| CD8+ T cells | 15.8 ± 3.2 | 25.3 ± 4.5 | 1.6 | |

| CD4+ Foxp3+ Tregs | 8.5 ± 2.1 | 4.2 ± 1.5 | 0.5 | |

| NK cells | 5.1 ± 1.8 | 9.7 ± 2.3 | 1.9 |

Table 2: Expression of Checkpoint and Activation Markers on CD8+ TILs

| Marker | Pre-Treatment (% Positive) | Post-A2AR Antagonist (% Positive) | Fold Change | Reference |

| PD-1 | 65.7 ± 8.2 | 42.1 ± 7.5 | 0.6 | |

| TIM-3 | 52.3 ± 6.9 | 38.9 ± 5.4 | 0.7 | |

| LAG-3 | 48.9 ± 5.1 | 29.8 ± 4.8 | 0.6 | |

| CD137 (4-1BB) | 12.4 ± 2.8 | 25.1 ± 3.9 | 2.0 |

Table 3: Functional Readouts of TILs Ex Vivo

| Assay | Pre-Treatment (Metric) | Post-A2AR Antagonist (Metric) | Fold Change | Reference |

| IFN-γ Production (pg/mL) | 350 ± 50 | 850 ± 120 | 2.4 | |

| TNF-α Production (pg/mL) | 210 ± 40 | 520 ± 90 | 2.5 | |

| Cytotoxicity (% Target Lysis) | 25 ± 5 | 55 ± 8 | 2.2 |

Experimental Protocols

The following protocols provide a framework for the ex vivo analysis of TILs from fresh tumor tissue.

Protocol 1: Isolation of TILs from Fresh Tumor Tissue

Materials:

-

Fresh tumor tissue in sterile collection medium (e.g., RPMI-1640) on ice

-

GentleMACS Dissociator (or similar)

-

Tumor Dissociation Kit

-

70 µm and 40 µm cell strainers

-

Ficoll-Paque PLUS

-

Phosphate-buffered saline (PBS)

-

Fetal bovine serum (FBS)

-

Red Blood Cell Lysis Buffer

-

Cell counting solution (e.g., Trypan Blue)

Procedure:

-

Weigh and mechanically mince the tumor tissue into small fragments (1-2 mm³) in a sterile petri dish containing cold PBS.

-

Transfer the tumor fragments to a GentleMACS C Tube containing the appropriate enzyme mix from the Tumor Dissociation Kit.

-

Run the GentleMACS program for tumor dissociation according to the manufacturer's instructions.

-

Incubate the dissociated tissue at 37°C for the recommended time with gentle agitation.

-

Stop the enzymatic digestion by adding PBS with 2% FBS.

-

Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.

-

Wash the strainer with PBS to maximize cell recovery.

-

Centrifuge the cell suspension at 300 x g for 7 minutes at 4°C.

-

(Optional) If significant red blood cell contamination is present, resuspend the pellet in Red Blood Cell Lysis Buffer and incubate for 5 minutes at room temperature. Quench the reaction with PBS.

-

Resuspend the cell pellet in PBS and carefully layer it onto Ficoll-Paque PLUS for density gradient centrifugation.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully collect the lymphocyte layer (buffy coat) and transfer to a new tube.

-

Wash the collected cells twice with PBS.

-

Resuspend the final cell pellet in an appropriate buffer for downstream applications.

-

Count the viable cells using a hemocytometer or automated cell counter.

Protocol 2: Phenotypic Analysis of TILs by Flow Cytometry

Materials:

-

Isolated TILs

-

Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

-

Fc receptor blocking solution

-

Fluorochrome-conjugated antibodies against cell surface and intracellular markers (see suggested panels below)

-

Live/Dead dye

-

Intracellular fixation and permeabilization buffer

-

Flow cytometer

Suggested Flow Cytometry Panels:

-

T Cell Lineage and Subsets: CD45, CD3, CD4, CD8, Foxp3

-

Activation/Exhaustion Markers: PD-1, TIM-3, LAG-3, CTLA-4, CD137 (4-1BB), CD69

-

Memory Phenotype: CD45RA, CCR7, CD62L

Procedure:

-

Aliquot approximately 1 x 10^6 TILs per tube.

-

Stain for viability using a Live/Dead dye according to the manufacturer's protocol.

-

Wash the cells with flow cytometry staining buffer.

-

Block Fc receptors to prevent non-specific antibody binding.

-

Stain for cell surface markers by incubating with the antibody cocktail for 30 minutes at 4°C in the dark.

-

Wash the cells twice with staining buffer.

-

For intracellular staining (e.g., Foxp3), fix and permeabilize the cells using an appropriate buffer system.

-

Incubate with intracellular antibodies for 30 minutes at 4°C in the dark.

-

Wash the cells twice with permeabilization buffer.

-